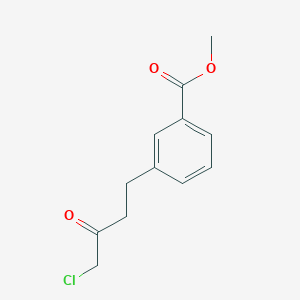

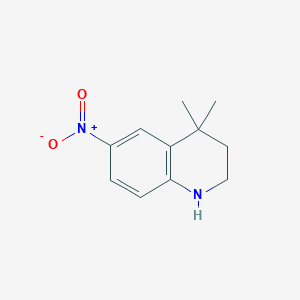

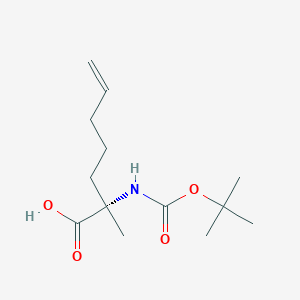

2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone

Descripción general

Descripción

Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound you mentioned seems to be a derivative of dioxolane.

Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A study mentioned the synthesis of a similar compound, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Molecular Structure Analysis

The molecular structure of similar compounds shows that there is an intramolecular hydrogen bond between the hydroxy moiety and one of the ketal oxygen atoms . This might also be the case for the compound you mentioned.Chemical Reactions Analysis

The reaction of similar compounds proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Physical And Chemical Properties Analysis

Dioxolane has a molecular weight of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C . The compound you mentioned might have similar properties.Aplicaciones Científicas De Investigación

Bioactive Furanyl-Substituted Compounds

Furan derivatives play a significant role in medicinal chemistry due to their presence in bioactive molecules. Research has shown the importance of furan-2-yl and furan-3-yl substituents in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds have been studied for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).

Lignin Acidolysis and Sustainable Solvents

The mechanism of β-O-4 bond cleavage during acidolysis of lignin has been analyzed, highlighting the significance of the γ-hydroxymethyl group in the process. This research contributes to the understanding of lignin valorization (Yokoyama, 2015). Additionally, 2-methyloxolane (2-MeOx) has been presented as a sustainable alternative to hexane for the extraction of natural products, emphasizing the importance of replacing petroleum-based solvents in the chemical industry (Rapinel et al., 2020).

Atmospheric Impact of Lactones

The atmospheric chemistry of lactones, which are potential biofuel candidates, has been studied, revealing their reactions with Cl, OD, and O3. This research is crucial for understanding the environmental impact of biofuels and designing more eco-friendly alternatives (Ausmeel et al., 2017).

Biomass Conversion to Furan Derivatives

Significant advances have been made in converting plant biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF), highlighting their potential as renewable feedstocks for the chemical industry. This research outlines the synthesis of HMF from hexose carbohydrates and lignocellulose, as well as its applications in producing monomers, polymers, and fuels (Chernyshev et al., 2017).

Dioxins and Furans in Environmental and Health Contexts

Studies on the occurrence, formation, and health effects of dioxins and furans emphasize their persistence and toxicity in the environment. Research efforts focus on understanding the mechanisms governing their formation and exploring strategies for their mitigation (Altarawneh et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7(8-2-1-3-11-8)6-9-12-4-5-13-9/h1-3,9H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVDHVIPMGENMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxolan-2-yl)-1-furan-2-yl-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine](/img/structure/B3228445.png)

![tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3228449.png)

![tert-Butyl 1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3228450.png)

![3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3228467.png)